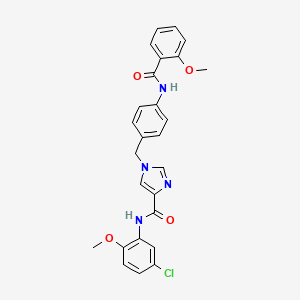![molecular formula C21H25N5O B2978692 5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine CAS No. 1251681-81-8](/img/structure/B2978692.png)
5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
BenchChem offers high-quality 5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
The compound shows relevance in the field of chemical synthesis, particularly in reactions involving nucleophiles and amines. For instance, Ang et al. (1992) discussed the reactions of similar structures with nucleophiles, emphasizing the role of nucleophile attack in product formation, which could be pertinent to understanding the reactivity of the specified compound (Ang et al., 1992).
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those with isoquinoline structures, are of significant interest in scientific research. Katritzky et al. (2000) provided methods for efficient synthesis of imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines, which are related to the query compound and are valuable in various synthetic applications (Katritzky et al., 2000).
Oxadiazoles in Synthesis
Oxadiazoles, a key feature of the query compound, are used in synthesizing diverse chemical structures. Ding et al. (2020) developed a one-pot protocol for synthesizing 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles, demonstrating the utility of oxadiazoles in complex chemical syntheses (Ding et al., 2020).
Pharmaceutical Utility
Compounds with structures similar to the query compound have potential pharmaceutical applications. Yu et al. (2016) explored the synthesis of primary azaaromatic amines, indicating the pharmaceutical relevance of compounds involving isoquinoline and oxadiazole structures (Yu et al., 2016).
Antimicrobial and Antituberculosis Activities
The structural elements of the query compound are found in molecules with antimicrobial properties. Bektaş et al. (2007) synthesized derivatives with oxadiazole structures and evaluated their antimicrobial activities, highlighting the potential of such compounds in this domain (Bektaş et al., 2007).
Anticancer Properties
Compounds with isoquinoline structures have been studied for their anticancer properties. Cheon et al. (1998) investigated substituted isoquinolin-1-ones for antitumor activity, suggesting that the query compound may also possess similar properties (Cheon et al., 1998).
Propiedades
IUPAC Name |
5-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-3-26(4-2)19-10-9-17(13-22-19)21-23-20(27-24-21)15-25-12-11-16-7-5-6-8-18(16)14-25/h5-10,13H,3-4,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXFWWRFDCQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

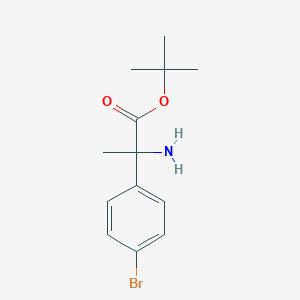
![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)
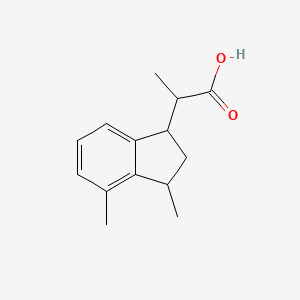

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)
![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
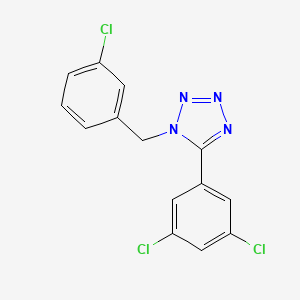
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate](/img/structure/B2978624.png)
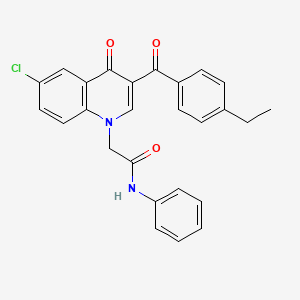

![(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2978628.png)
![4-Cyclopropyl-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2978629.png)

